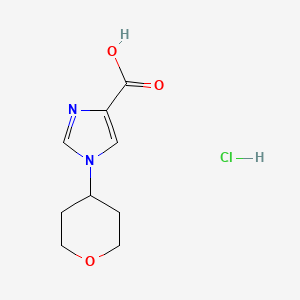

1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride

Description

1-(Oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazole core substituted with a tetrahydrofuran (oxane) ring at the 1-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt. This structural configuration enhances its solubility and crystallinity, making it a valuable building block in medicinal chemistry and materials science . The oxan-4-yl group (tetrahydrofuran-4-yl) introduces conformational rigidity and polar ether linkages, which can influence binding interactions in biological systems. The compound has been utilized in drug discovery programs targeting enzyme inhibitors and receptor modulators, though commercial availability has been discontinued as of 2025 .

Properties

IUPAC Name |

1-(oxan-4-yl)imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-5-11(6-10-8)7-1-3-14-4-2-7;/h5-7H,1-4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVLIMHPKOHWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243507-02-8 | |

| Record name | 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the reaction of oxane derivatives with imidazole carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride possesses a molecular formula that includes an imidazole ring, which is known for its diverse biological activities. The oxan group enhances its solubility and bioavailability, making it a candidate for further exploration in pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including:

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Streptococcus mutans | - |

This compound has been suggested as a potential agent in dental applications due to its ability to inhibit plaque formation effectively.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Comparative studies have demonstrated its efficacy against several cancer cell lines, including colorectal (DLD-1) and breast (MCF-7) cancer cells. The half-maximal inhibitory concentration (IC50) values reported are as follows:

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | DLD-1 (Colorectal) | 57.4 | |

| Anticancer | MCF-7 (Breast) | 79.9 |

The mechanism of action may involve enzyme inhibition and DNA interaction, leading to apoptosis in cancer cells through mitochondrial pathways independent of the p53 gene.

Case Study: Anticancer Activity

In a notable study comparing various imidazole derivatives, this compound was highlighted for its superior activity against resistant cancer cell lines compared to conventional drugs like cisplatin. This suggests a potential role in overcoming drug resistance in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride with structurally analogous imidazole derivatives, highlighting key physicochemical properties, substituent effects, and applications:

Key Structural and Functional Differences:

Substituent Effects: The oxan-4-yl group in the target compound introduces a polar, non-aromatic ether ring, enhancing solubility and steric flexibility compared to aryl substituents (e.g., chlorophenyl or benzyl groups) .

Physicochemical Properties: Hydrochloride salts (e.g., 1-ethyl and oxan-4-yl derivatives) generally exhibit higher aqueous solubility than free carboxylic acids, critical for bioavailability in drug formulations . The dihydrochloride form of the pyrimidinyl derivative (263.08 g/mol) further increases polarity and solubility compared to monohydrochloride analogs .

Applications :

- Aryl-substituted analogs (e.g., 4-chlorophenyl) are prevalent in antimicrobial and kinase inhibitor research due to their lipophilicity and π-π stacking interactions .

- Oxan-4-yl derivatives are niche in targeting enzymes requiring conformational adaptability, such as proteases or GPCRs, though their discontinued status limits current use .

Synthetic Accessibility :

- The oxan-4-yl group is introduced via nucleophilic substitution of imidazole with tetrahydrofuran-4-yl halides, followed by carboxylation and HCl salt formation .

- Pyrimidinyl and chlorophenyl derivatives require transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for substituent installation .

Research Findings and Trends

- Biological Activity : Chlorophenyl-substituted imidazoles show higher antimicrobial activity (MIC values <10 µM) compared to ether-linked derivatives, attributed to enhanced membrane penetration .

- Solubility-Stability Trade-offs: While dihydrochloride salts (e.g., pyrimidinyl derivative) improve solubility, they may exhibit lower thermal stability than monohydrochlorides, necessitating careful storage .

- Crystallography : SHELX software has been employed to resolve the crystal structures of imidazole hydrochlorides, revealing planar imidazole rings and chloride ion interactions .

Biological Activity

1-(oxan-4-yl)-1H-imidazole-4-carboxylic acid hydrochloride is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxane ring fused with an imidazole ring, which contributes to its unique chemical properties. Its molecular formula is CHClNO, with a molecular weight of 232.67 g/mol. The presence of the carboxylic acid group enhances its solubility in water and organic solvents, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as a lead compound in antibiotic development. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. A study highlighted its ability to inhibit the interaction between HIV integrase and LEDGF/p75, crucial for viral replication. Compounds with similar structures showed percentage inhibition rates exceeding 50%, indicating potential as antiviral agents .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as xanthine oxidoreductase (XOR), which is involved in purine metabolism. Inhibition of XOR can lead to reduced uric acid levels, making it a candidate for treating conditions like gout .

- Receptor Binding : The imidazole ring can interact with various receptors, modulating their activity. This interaction may influence signaling pathways associated with inflammation and immune responses.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of derivatives of imidazole carboxylic acids, providing insights into optimizing their biological activity. Table 1 summarizes key findings from various studies on the compound's biological effects:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating notable antimicrobial efficacy.

Case Study 2: Antiviral Potential

In a study assessing the antiviral effects against HIV, derivatives of the compound were evaluated in cell-based assays. Compounds exhibited inhibition rates ranging from 33% to 45% against viral replication, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.